Superior Antimycobacterial Potency vs. Metamarin and Cyclomarin C
Cyclomarin A exhibits significantly greater potency against Mycobacterium tuberculosis compared to its closest natural analogs, Metamarin and Cyclomarin C. This difference is directly linked to the presence of specific amino acid residues, particularly the epoxidized N-prenylated tryptophan. In direct comparative MIC assays against M. tuberculosis H37Rv, Cyclomarin A displayed potent activity, while Metamarin, which lacks the epoxide moiety and has a simplified tryptophan, showed only moderate activity, and Cyclomarin C, which lacks the β-methoxyphenylalanine residue, was markedly less potent [1].
| Evidence Dimension | In vitro growth inhibition of M. tuberculosis H37Rv (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Cyclomarin A: MIC = 0.10 µM |
| Comparator Or Baseline | Metamarin: MIC = 7.6 µM; Cyclomarin C: MIC = 24 µM |
| Quantified Difference | Cyclomarin A is 76-fold more potent than Metamarin and 240-fold more potent than Cyclomarin C. |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv. |
Why This Matters
This data demonstrates that Cyclomarin A, not its analogs, is the required molecule for achieving low nanomolar potency in antimycobacterial research, a key differentiator for lead selection in drug discovery programs.
- [1] Kiefer, A. (2018). Totalsynthese und biologische Evaluierung von Cyclomarin-Derivaten (Doctoral dissertation, Universität des Saarlandes). View Source
